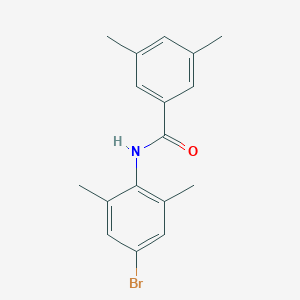

![molecular formula C20H24N4O B244852 N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide](/img/structure/B244852.png)

N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide, commonly known as BBP or butylated hydroxytoluene (BHT), is an organic compound that belongs to the family of phenols. It is widely used as a food additive, antioxidant, and in the cosmetic industry. BBP is a synthetic compound that was first synthesized in 1947 by the German chemist, Fritz Schenck. Since then, BBP has been extensively studied for its various applications in different fields.

Wissenschaftliche Forschungsanwendungen

BBP has been extensively studied for its antioxidant properties. It is used as a food additive to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. BBP is also used in the cosmetic industry to prevent the oxidation of oils and fats in creams and lotions, which can lead to the formation of free radicals and skin damage.

Wirkmechanismus

BBP acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS). Free radicals are highly reactive molecules that can damage cells and tissues by oxidizing lipids, proteins, and DNA. BBP reacts with free radicals and ROS to form stable products, thereby preventing oxidative damage.

Biochemical and Physiological Effects:

BBP has been shown to have several biochemical and physiological effects. It has been reported to reduce the risk of cancer by preventing oxidative damage to DNA. BBP has also been shown to improve cognitive function and memory in animal studies. Additionally, BBP has been reported to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

BBP is a widely used antioxidant in lab experiments due to its stability and low toxicity. It is readily available and can be easily synthesized in the lab. However, BBP has some limitations for lab experiments. It can interfere with the results of some assays, such as the measurement of lipid peroxidation, due to its antioxidant properties. Additionally, BBP can have variable effects depending on the experimental conditions, such as pH and temperature.

Zukünftige Richtungen

BBP has several potential future directions for research. One area of research is the development of new BBP derivatives with improved antioxidant properties. Another area of research is the investigation of the potential health benefits of BBP, such as its effects on aging and age-related diseases. Additionally, BBP may have applications in the development of new drugs for the treatment of oxidative stress-related diseases, such as cancer and neurodegenerative diseases.

Conclusion:

In conclusion, BBP is a synthetic compound with antioxidant properties that has been extensively studied for its various applications in different fields. BBP is synthesized by reacting 4-tert-butylphenol with 3-methylbenzotriazole in the presence of a suitable catalyst. BBP has several biochemical and physiological effects, including reducing the risk of cancer, improving cognitive function, and having anti-inflammatory effects. BBP has advantages and limitations for lab experiments, and it has several potential future directions for research.

Synthesemethoden

BBP is synthesized by reacting 4-tert-butylphenol with 3-methylbenzotriazole in the presence of a suitable catalyst. The reaction takes place in a solvent, such as toluene or xylene, under controlled conditions of temperature and pressure. The yield of BBP depends on the reaction conditions, and it can range from 60% to 90%.

Eigenschaften

Molekularformel |

C20H24N4O |

|---|---|

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]propanamide |

InChI |

InChI=1S/C20H24N4O/c1-4-6-7-15-8-10-16(11-9-15)24-22-18-12-14(3)17(13-19(18)23-24)21-20(25)5-2/h8-13H,4-7H2,1-3H3,(H,21,25) |

InChI-Schlüssel |

APGGTLLOXGPNNB-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC)C |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)

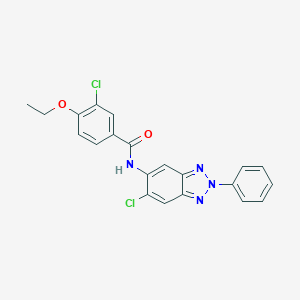

![3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244773.png)

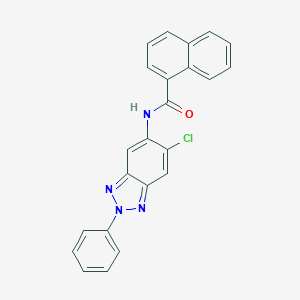

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244774.png)

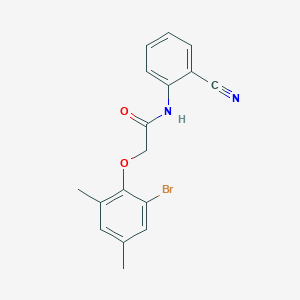

![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B244775.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244780.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B244781.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B244786.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]propanamide](/img/structure/B244789.png)

![N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B244790.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methoxybenzamide](/img/structure/B244791.png)